2-[(4,5-dimethyl-3-thienyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide
Overview
Description
The compound “2-[(4,5-dimethyl-3-thienyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and two phenyl rings, which are six-membered carbon rings . The molecule also contains functional groups such as carbonyl (C=O), hydrazine (-NH-NH2), and carbothioamide (-CSNH2) groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiophene and phenyl rings are likely to be planar due to the conjugated pi system. The presence of electronegative atoms such as oxygen, nitrogen, and sulfur could result in regions of partial positive and negative charge, leading to dipole-dipole interactions .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The carbonyl group is often involved in nucleophilic addition reactions, while the hydrazine group can participate in oxidation and reduction reactions . The thiophene ring can undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents. The size and shape of the molecule could affect its boiling and melting points .Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, it could interact with biological targets such as enzymes or receptors. If it’s used as a catalyst or a ligand, it could participate in chemical reactions by stabilizing transition states or intermediates .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[(4,5-dimethylthiophene-3-carbonyl)amino]-3-[3-(trifluoromethyl)phenyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3OS2/c1-8-9(2)24-7-12(8)13(22)20-21-14(23)19-11-5-3-4-10(6-11)15(16,17)18/h3-7H,1-2H3,(H,20,22)(H2,19,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQSQQILFFGRQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)NNC(=S)NC2=CC=CC(=C2)C(F)(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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